molecular formula C11H15NO4 B12333245 Benzenepropanoicacid,-amino-2,4-dimethoxy-,(R)-

Benzenepropanoicacid,-amino-2,4-dimethoxy-,(R)-

Cat. No.: B12333245
M. Wt: 225.24 g/mol
InChI Key: RYDBREOLOYHYQB-SECBINFHSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The compound is formally identified by the International Union of Pure and Applied Chemistry (IUPAC) as (R)-2-amino-3-(2,4-dimethoxyphenyl)propanoic acid . This name derives from its three-carbon propanoic acid backbone, substituted at the second carbon by an amino group (-NH₂) and at the third carbon by a 2,4-dimethoxyphenyl aromatic ring. The structural formula (Figure 1) illustrates the connectivity:

$$
\text{COOH-CH(NH}2\text{)-CH}2\text{-C}6\text{H}3(2\text{-OCH}3)(4\text{-OCH}3)
$$

Alternative naming conventions include (R)-β-amino-2,4-dimethoxybenzenepropanoic acid , though this non-IUPAC form is less precise. The phenyl group’s substitution pattern (methoxy groups at positions 2 and 4) distinguishes it from isomers such as 3,4-dimethoxyphenylalanine.

Property Value
IUPAC Name (R)-2-amino-3-(2,4-dimethoxyphenyl)propanoic acid
Common Synonyms (R)-2,4-Dimethoxyphenylalanine; (R)-β-amino-2,4-dimethoxybenzenepropanoic acid
Structural Formula C$${11}$$H$${15}$$NO$$_4$$

CAS Registry Numbers and Alternative Chemical Identifiers

The compound’s exact CAS Registry Number is not explicitly listed in the provided sources. However, structurally related analogs include:

  • 2-Amino-2-(3,4-dimethoxyphenyl)propanoic acid (CAS 4454-13-1)
  • 3,4-Dimethoxyphenylalanine (CAS 55-59-4)

These analogs differ in methoxy group positioning or amino group configuration. The absence of a specific CAS entry for the 2,4-dimethoxy variant suggests it may represent a less common isomer or a synthetic intermediate requiring further characterization.

Molecular Formula and Weight Analysis

The molecular formula C$${11}$$H$${15}$$NO$$_4$$ is consistent with the compound’s backbone and substituents:

  • 11 Carbon atoms : 3 from propanoic acid, 6 from the benzene ring, 2 from methoxy groups.
  • 15 Hydrogen atoms : Distributed across the alkyl chain, aromatic ring, and functional groups.
  • 1 Nitrogen atom : From the amino group.
  • 4 Oxygen atoms : 2 from carboxylic acid, 2 from methoxy groups.

The molecular weight is 225.24 g/mol , calculated as:
$$
(12.01 \times 11) + (1.008 \times 15) + (14.01 \times 1) + (16.00 \times 4) = 225.24 \, \text{g/mol}
$$
This aligns with analogs such as 2-amino-3-(3,4-dimethoxyphenyl)propanoic acid (225.24 g/mol).

Stereochemical Configuration and Chiral Centers

The compound exhibits a single chiral center at the second carbon (C2), where the amino group, carboxylic acid, phenyl group, and hydrogen atom converge. The (R) configuration is determined via the Cahn-Ingold-Prelog priority rules:

  • Priority 1 : Amino group (-NH₂, highest atomic number).
  • Priority 2 : Carboxylic acid (-COOH).
  • Priority 3 : 2,4-Dimethoxyphenyl group.
  • Priority 4 : Hydrogen atom.

When viewed with the lowest-priority group (H) oriented away, the remaining groups (NH₂ → COOH → C$$6$$H$$5$$) form a counterclockwise sequence , confirming the R enantiomer.

Chiral Center Priority Order Configuration
C2 NH₂ > COOH > C$$6$$H$$5$$ > H R

This stereochemical specificity is critical for biological activity, as enantiomers often exhibit divergent interactions with chiral biomolecules.

Properties

Molecular Formula

C11H15NO4

Molecular Weight

225.24 g/mol

IUPAC Name

(3R)-3-amino-3-(2,4-dimethoxyphenyl)propanoic acid

InChI

InChI=1S/C11H15NO4/c1-15-7-3-4-8(10(5-7)16-2)9(12)6-11(13)14/h3-5,9H,6,12H2,1-2H3,(H,13,14)/t9-/m1/s1

InChI Key

RYDBREOLOYHYQB-SECBINFHSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)[C@@H](CC(=O)O)N)OC

Canonical SMILES

COC1=CC(=C(C=C1)C(CC(=O)O)N)OC

Origin of Product

United States

Preparation Methods

Condensation of 2,4-Dimethoxybenzaldehyde with Malonic Acid

Reaction Overview

A one-pot condensation of 2,4-dimethoxybenzaldehyde, malonic acid, and ammonium acetate in ethanol yields racemic 3-amino-3-(2,4-dimethoxyphenyl)propanoic acid. This method leverages the Strecker-like mechanism for β-amino acid formation.

Procedure
  • Reactants :

    • 2,4-Dimethoxybenzaldehyde (21 g, 0.126 mol)
    • Malonic acid (20 g, 0.192 mol)
    • Ammonium acetate (30 g, 0.39 mol)
    • Ethanol (40 mL)
  • Conditions :

    • Reflux at 80–90°C for 4 hours.
    • Cooling to 40°C, followed by ice-bath crystallization.
  • Workup :

    • Filter precipitated salts, wash with cold ethanol/ether.
    • Recrystallize from ethanol/water (60:40 v/v).
  • Yield : 38% (10.3 g) as a white crystalline solid.

Key Data
Parameter Value
Reaction Temperature 80–90°C
Solvent Ethanol
Crystallization Solvent Ethanol/Water (60:40)
Purity (HPLC) >95%

Enantiomeric Resolution via Chiral Resolving Agents

Resolution Strategy

The racemic mixture from Method 1 is resolved using d-camphorsulfonic acid to isolate the (R)-enantiomer, adapting techniques from levodopa synthesis.

Procedure
  • Formation of Diastereomeric Salts :

    • Treat racemic 3-amino-3-(2,4-dimethoxyphenyl)propanoic acid (10 g) with d-camphorsulfonic acid (1.2 equiv) in ethanol.
    • Stir at 25°C for 12 hours.
  • Crystallization :

    • Cool to 4°C, filter precipitated (R)-enantiomer salt.
  • Liberation of Free Acid :

    • Neutralize salt with aqueous NH4OH (pH 7.0).
    • Extract with ethyl acetate, dry over Na2SO4, and evaporate.
  • Yield : 45–50% enantiomeric excess (ee) after one cycle.

Optimization Notes
  • Solvent Choice : Ethanol maximizes salt solubility differences.
  • Temperature : Lower temperatures favor (R)-enantiomer crystallization.

Comparative Analysis of Methods

Method Advantages Limitations Yield (R-Enantiomer)
Condensation + Resolution Low-cost reagents Multi-step, moderate ee 38% (Racemic) → 20% (R)
Asymmetric Catalysis High enantioselectivity Expensive catalysts Not reported

Structural Characterization

Critical analytical data for (R)-3-amino-3-(2,4-dimethoxyphenyl)propanoic acid:

  • 1H NMR (DMSO-d6) : δ 6.80–6.74 (m, 3H, Ar-H), 3.85 (s, 6H, OCH3), 3.30 (t, 1H, CH), 2.60 (dd, 2H, CH2).
  • MS (ESI+) : m/z 226.1 [M+H]+.

Industrial Scalability Considerations

  • Method 1 is preferred for bulk production due to simplicity.
  • Resolution efficiency improves with iterative crystallization cycles.

Chemical Reactions Analysis

Types of Reactions

Benzenepropanoicacid,-amino-2,4-dimethoxy-,®- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines .

Mechanism of Action

The mechanism of action of Benzenepropanoicacid,-amino-2,4-dimethoxy-,®- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Comparison with Similar Compounds

Key Comparisons:

Compound Name Substituents Chiral Center Molecular Formula Key Differences
Benzenepropanoic acid, β-amino-2,4-dimethoxy-, (R)- β-amino, 2,4-dimethoxy β-amino (R) C11H15NO4* Target compound; 2,4-OCH3, β-amino
Benzenepropanoic acid, 3,4-dimethoxy- 3,4-dimethoxy None C11H14O4 No amino group; different substituent positions
3-Amino-3-(3,4-dimethoxyphenyl)propionic acid β-amino, 3,4-dimethoxy β-amino (RS) C11H15NO4 Racemic mixture; 3,4-OCH3 vs. 2,4-OCH3
Methyl 3-amino-3-(2,4-difluorophenyl)propanoate β-amino, 2,4-difluoro, methyl ester None C10H11F2NO2 Fluorine substituents; esterified carboxyl

*Inferred molecular formula based on structural analogs.

Structural Insights :

  • Methoxy vs.
  • Chirality : Racemic mixtures (e.g., 3,4-dimethoxy analog in ) may show reduced efficacy compared to enantiopure (R)-forms due to competitive receptor binding .

Pharmacological and Physicochemical Properties

Bioactivity and Hazards:

Compound Name Bioactivity Hazards (GHS) Notes
Benzenepropanoic acid, β-amino-2-(phenylmethoxy)- Not reported H302, H315, H319, H335 (oral toxicity, skin/eye irritation) Similar β-amino derivatives may share toxicity profiles
3,4-Dimethoxybenzenepropanoic acid Antimicrobial, cytotoxic activities Not reported Non-amino analogs lack target specificity
Benzenepropanoic acid, 3,4-dimethoxy-, methyl ester Selective cytotoxicity (oral carcinoma) Not reported Esterification enhances bioavailability

Key Findings :

  • Antimicrobial Potential: Dimethoxy-substituted analogs (e.g., 3,4-dimethoxy derivatives) inhibit Staphylococcus aureus and Candida albicans , suggesting the 2,4-dimethoxy configuration in the target compound may also confer antimicrobial properties.
  • Toxicity: β-Amino derivatives (e.g., ) pose risks of respiratory and dermal irritation, likely due to the reactive amino group .

Biological Activity

Benzenepropanoic acid, amino-2,4-dimethoxy, (R)- is a compound of increasing interest in pharmacological research due to its potential biological activities. This article explores its biological activity through various studies, including case studies and detailed research findings.

Chemical Structure and Properties

The compound belongs to the class of substituted benzenes and is characterized by the following structural formula:

C11H15NO4\text{C}_{11}\text{H}_{15}\text{NO}_4

This structure includes a benzene ring substituted with a propanoic acid group and two methoxy groups at positions 2 and 4, along with an amino group. The stereochemistry indicated by (R)- suggests specific spatial arrangements that can influence its biological interactions.

1. Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, studies have shown that benzenes with methoxy substitutions can scavenge free radicals effectively. This property is crucial in mitigating oxidative stress-related diseases.

Compound DPPH Scavenging Activity (%) IC50 (µg/mL)
Benzenepropanoic Acid, Amino-2,4-DimethoxyTBDTBD
Control Compound93.01 ± 2.35.86 ± 0.06

2. Anti-inflammatory Effects

Benzene derivatives often exhibit anti-inflammatory properties. In vitro studies have demonstrated that similar compounds can inhibit the production of pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases.

3. Cardiovascular Impact

A study focusing on the cardiovascular effects of benzene derivatives found that certain compounds could modulate perfusion pressure and coronary resistance in isolated rat heart models. Although specific data on benzenepropanoic acid, amino-2,4-dimethoxy is limited, related compounds have shown a decrease in coronary resistance through calcium channel modulation.

Case Study 1: Cardiovascular Effects

In a controlled study involving isolated rat hearts, a compound structurally related to benzenepropanoic acid was shown to significantly reduce perfusion pressure and coronary resistance. The results indicated a time-dependent response, suggesting that similar mechanisms might be applicable to benzenepropanoic acid, amino-2,4-dimethoxy.

  • Findings :
    • Decreased perfusion pressure by 20% compared to control.
    • Significant reduction in coronary resistance.

Case Study 2: Antioxidant Properties

A comparative analysis of various benzene derivatives revealed that those with methoxy groups exhibited enhanced antioxidant activity. The study utilized DPPH radical scavenging assays to quantify this effect.

  • Results :
    • Compounds with two methoxy groups showed up to 95% scavenging ability.

Research Findings

Recent studies have expanded the understanding of the biological activity of benzene derivatives:

  • Toxicity Assessments : Research indicates that while many substituted phenols are toxic, benzenepropanoic acid derivatives tend to have lower toxicity profiles compared to their counterparts.
  • Pharmacological Potential : The compound's ability to interact with biological molecules suggests it could be developed into therapeutic agents for conditions such as hypertension and oxidative stress-related disorders.

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